alpha-Methyl-5-hydroxytryptamine maleate

Description

Contextualizing alpha-Methyl-5-hydroxytryptamine Maleate (B1232345) as a Serotonergic Research Probe

Alpha-Methyl-5-hydroxytryptamine (α-Me-5-HT), also known as alpha-methylserotonin, is a tryptamine (B22526) derivative closely related to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). wikipedia.org In its maleate salt form, it is supplied as a stable solid for laboratory use. caymanchem.com The compound functions as a non-selective serotonin receptor agonist, meaning it binds to and activates multiple types of serotonin receptors, rather than being specific to a single subtype. wikipedia.orgnih.gov This property has made it a valuable tool in scientific research for the broad investigation of the serotonin system's functions. wikipedia.org

The primary utility of α-Me-5-HT in a research context is to probe the effects of serotonin receptor activation. However, its binding profile is complex and not entirely selective. Research has shown that it binds with varying affinities to a range of serotonin receptors. nih.gov For instance, it displays affinity for several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. wikipedia.orgnih.gov It is considered an agonist at the 5-HT2 receptor family, with a particular affinity for the 5-HT2B and 5-HT2C receptors. caymanchem.comtocris.com The reported affinity for the 5-HT2A receptor has varied depending on the experimental conditions and the specific radioligand used in binding assays, highlighting the complexities of pharmacological characterization. nih.gov

This lack of high selectivity means that researchers must exercise caution when interpreting results, as the observed effects could be mediated by a combination of receptor subtypes. nih.gov In some studies, α-Me-5-HT has been used specifically to differentiate receptor functions. For example, it was employed alongside other compounds to distinguish between 5-HT2-selective and 5-HT3-selective agents. nih.gov

Beyond its action at serotonin receptors, research has revealed that α-Me-5-HT can also act as a norepinephrine-releasing agent and, at certain concentrations, may activate beta2-adrenoceptors. wikipedia.orgwikipedia.orgnih.gov These off-target effects are critical considerations for scientists using this compound to ensure that experimental outcomes are correctly attributed to serotonergic pathways. nih.gov Furthermore, the active molecule, α-methylserotonin, is hydrophilic and does not readily cross the blood-brain barrier, making it more suitable for studies on peripheral systems unless its prodrugs, such as α-methyl-5-hydroxytryptophan, are used to deliver it to the central nervous system. wikipedia.orgwikipedia.org

Binding Profile of alpha-Methyl-5-hydroxytryptamine at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

|---|---|---|---|

| 5-HT1A | 42 | - | caymanchem.comnih.gov |

| 5-HT1B | 85 | - | caymanchem.comnih.gov |

| 5-HT1C (now 5-HT2C) | 150 | - | caymanchem.comnih.gov |

| 5-HT1D | 150 | - | caymanchem.comnih.gov |

| 5-HT1E | >10,000 | - | caymanchem.comnih.gov |

| 5-HT2A | 880 (with [3H]ketanserin) | 794 | caymanchem.comnih.gov |

| 5-HT2A | 3 (with [3H]DOB) | - | nih.gov |

| 5-HT2A | 4.6 (human receptor) | - | abcam.com |

| 5-HT2B | - | 2.98 | caymanchem.com |

| 5-HT2C | 8.3 (human receptor) | 50.1 | caymanchem.comabcam.com |

Historical Perspective on Serotonin Receptor Agonists in Biomedical Discovery

The story of serotonin receptor agonists is intrinsically linked to the discovery of serotonin itself and the subsequent unraveling of its complex pharmacology. Serotonin, or 5-hydroxytryptamine (5-HT), was first identified in the 1930s and 1940s, initially noted for its ability to increase intestinal motility and constrict blood vessels. psychiatrictimes.com This led to early investigations into how it exerted these effects on the body.

The concept of distinct receptors for a single neurotransmitter was a revolutionary idea. In the 1950s, researchers studying the effects of serotonin on guinea pig ileum proposed the existence of two different serotonin receptor types, which they named "D" and "M" receptors. nih.gov This was one of the first indications that the actions of serotonin were not mediated by a single, uniform mechanism.

A major leap forward came in the 1970s with the advent of radioligand binding assays. nih.gov This technology allowed scientists to label and quantify receptor sites in brain tissue using radioactive molecules. These studies led to the initial classification of serotonin receptors into two main families: 5-HT1 and 5-HT2. nih.gov

The development of specific agonist and antagonist compounds was crucial to this classification process and to understanding the physiological role of each receptor subtype. harvard.edu For example, the development of the antagonist ketanserin (B1673593) was instrumental in characterizing the 5-HT2 receptor. nih.gov Similarly, agonists—compounds that activate receptors—were essential for probing receptor function. Serotonergic psychedelics like LSD and psilocybin, later identified as potent 5-HT2A receptor agonists, have been studied for decades to understand their profound effects on perception and consciousness. psychiatrictimes.comwikipedia.org

Over the following decades, molecular cloning techniques revealed a far greater diversity of serotonin receptors than previously imagined. The scientific community now recognizes 7 distinct families (5-HT1 through 5-HT7), many with multiple subtypes. psychiatrictimes.com This discovery highlighted the need for a wide array of pharmacological tools to study each one.

Serotonin receptor agonists have become foundational in both basic research and clinical medicine. Triptans, which are 5-HT1B and 5-HT1D receptor agonists, were developed as effective treatments for migraine headaches. wikipedia.orgwikipedia.org Agonists for the 5-HT2C receptor have been investigated for their role in appetite suppression and weight loss. wikipedia.orgpatsnap.com The ongoing investigation into 5-HT2A agonists for potential applications in treating depression and anxiety demonstrates the enduring importance of these compounds in biomedical discovery. patsnap.comnih.gov Compounds like alpha-Methyl-5-hydroxytryptamine, while not highly selective, represent an important part of this history, serving as early tools that helped pave the way for a more nuanced understanding of the vast and complex serotonin system. nih.gov

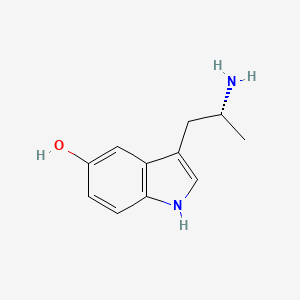

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-[(2R)-2-aminopropyl]-1H-indol-5-ol |

InChI |

InChI=1S/C11H14N2O/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11/h2-3,5-7,13-14H,4,12H2,1H3/t7-/m1/s1 |

InChI Key |

LYPCGXKCQDYTFV-SSDOTTSWSA-N |

SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N |

Isomeric SMILES |

C[C@H](CC1=CNC2=C1C=C(C=C2)O)N |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N |

Origin of Product |

United States |

Molecular and Receptor Level Pharmacology of Alpha Methyl 5 Hydroxytryptamine Maleate

Selective Serotonin (B10506) Receptor Subtype Affinities and Binding Profiles

The binding affinity of alpha-Methyl-5-hydroxytryptamine has been characterized at various serotonin receptor subtypes, revealing a distinct profile that distinguishes it from the endogenous ligand, serotonin.

Alpha-Methyl-5-hydroxytryptamine demonstrates a moderate affinity for several 5-HT1 receptor subtypes, with little selectivity among them. nih.gov Radioligand binding assays have determined its inhibition constants (Ki) at these sites. Specifically, it binds to 5-HT1A, 5-HT1B, and 5-HT1D receptors with Ki values in the nanomolar range, reported as 42 nM, 85 nM, and 150 nM, respectively. nih.govcaymanchem.com Its affinity for the 5-HT1C receptor is also noted, with a Ki value of 150 nM. nih.govcaymanchem.com In stark contrast, its affinity for the 5-HT1E receptor subtype is exceedingly low, with a Ki value greater than 10,000 nM. wikipedia.orgnih.govcaymanchem.com

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 42 nM |

| 5-HT1B | 85 nM |

| 5-HT1C | 150 nM |

| 5-HT1D | 150 nM |

| 5-HT1E | >10,000 nM |

The interaction of alpha-Methyl-5-hydroxytryptamine with the 5-HT2 receptor family is particularly noteworthy, showing a degree of selectivity for the 5-HT2B subtype. The reported affinity for the 5-HT2A receptor has shown variability depending on the radioligand used in the binding assays. nih.gov For instance, studies using [3H]ketanserin as the radioligand reported a lower affinity with a Ki of 880 nM, whereas assays with [3H]DOB indicated a much higher affinity with a Ki of 3 nM. nih.gov Other studies have reported Ki values of 4.6 nM for the human 5-HT2A receptor and 8.3 nM for the human 5-HT2C receptor.

In terms of pKi values, which represent the negative logarithm of the molar concentration of the ligand that will occupy 50% of the receptors, alpha-Methyl-5-hydroxytryptamine has been shown to have pKi values of 6.1, 8.4, and 7.3 at 5-HT2A, 5-HT2B, and 5-HT2C receptors, respectively. This highlights its higher affinity for the 5-HT2B receptor compared to the 5-HT2A and 5-HT2C subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki) |

|---|---|---|

| 5-HT2A | 6.1 | 3 nM ([3H]DOB) / 880 nM ([3H]ketanserin) / 4.6 nM (human) |

| 5-HT2B | 8.4 | - |

| 5-HT2C | 7.3 | 8.3 nM (human) |

When compared to the endogenous neurotransmitter serotonin, alpha-Methyl-5-hydroxytryptamine exhibits a distinct binding profile. While serotonin is a non-selective agonist at a wide array of 5-HT receptors, alpha-Methyl-5-hydroxytryptamine displays a degree of selectivity, particularly within the 5-HT2 family.

Its profile also differs significantly from that of 2-methyl-5-hydroxytryptamine (2-Me-5-HT), another derivative of serotonin. Research indicates that 2-Me-5-HT has a low affinity (Ki > 500 nM) for 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT2 sites. nih.gov Furthermore, 2-Me-5-HT shows low affinity for 5-HT1D (Ki = 1220 nM) and very low affinity for 5-HT1E (Ki > 10,000 nM) receptors. nih.gov This contrasts with the moderate affinity of alpha-Methyl-5-hydroxytryptamine for several 5-HT1 subtypes and its high, albeit complex, affinity for 5-HT2 receptors. nih.gov

| Compound | 5-HT1A Affinity (Ki) | 5-HT1D Affinity (Ki) | 5-HT1E Affinity (Ki) | 5-HT2 Affinity |

|---|---|---|---|---|

| alpha-Methyl-5-hydroxytryptamine | 42 nM | 150 nM | >10,000 nM | High (subtype and radioligand dependent) |

| 2-Methyl-5-hydroxytryptamine | >500 nM | 1220 nM | >10,000 nM | Low (>500 nM) |

Intrinsic Activity and Functional Receptor Activation

Beyond its binding affinity, the functional activity of alpha-Methyl-5-hydroxytryptamine at serotonin receptors is a key aspect of its pharmacological profile.

Alpha-Methyl-5-hydroxytryptamine is characterized as a non-selective serotonin receptor agonist. wikipedia.orgwikipedia.org Its agonist properties are particularly prominent at the 5-HT2 receptor subtypes. nih.gov The alpha-methylation of the serotonin structure prevents its metabolism by monoamine oxidase, which likely contributes to its sustained receptor activation in experimental settings. wikipedia.org It is considered a near-full agonist at 5-HT2 receptors. wikipedia.org

Functional assays provide further insight into the selectivity of alpha-Methyl-5-hydroxytryptamine. These studies have quantified its potency in terms of EC50 values, which is the concentration of a drug that gives a half-maximal response. It is reported to be selective for 5-HT2B and 5-HT2C receptors over 5-HT2A receptors, with EC50 values of 2.98 nM, 50.1 nM, and 794 nM, respectively. caymanchem.com This data from functional assays corroborates the binding affinity data, indicating a preferential activation of the 5-HT2B receptor.

Interestingly, despite its potent agonism at the 5-HT2A receptor, alpha-Methyl-5-hydroxytryptamine did not elicit a head-twitch response in rats, a behavioral model often associated with 5-HT2A receptor activation by hallucinogenic compounds. wikipedia.org This suggests a degree of functional selectivity, where the compound activates the receptor but does not induce the full spectrum of downstream signaling pathways associated with certain behavioral outcomes.

| Receptor Subtype | Functional Activity (EC50) |

|---|---|

| 5-HT2A | 794 nM |

| 5-HT2B | 2.98 nM |

| 5-HT2C | 50.1 nM |

Cellular and Subcellular Mechanisms of Action

G Protein Coupling and Signal Transduction Pathways

Gq-Protein Coupling and Phospholipase C Pathway Activation

alpha-Methyl-5-hydroxytryptamine (α-Me-5-HT), a tryptamine (B22526) derivative closely related to the neurotransmitter serotonin (B10506) (5-HT), functions as a non-selective agonist for serotonin receptors, with notable activity at the 5-HT2 receptor subtypes. wikipedia.org The activation of 5-HT2 receptors by α-Me-5-HT is intrinsically linked to the Gq family of G proteins. This coupling initiates a significant intracellular signaling cascade by activating the enzyme phospholipase C (PLC).

The 5-HT2 receptors are coupled to PLC through a pertussis toxin-insensitive G-protein, presumed to be Gαq. jneurosci.org This activation of PLC is a critical step that leads to the hydrolysis of phosphoinositides, key components of the cell membrane. This process ultimately results in the generation of second messengers that propagate the signal within the cell. The interaction between the activated 5-HT2 receptor and the Gq-protein is a fundamental mechanism through which α-Me-5-HT exerts its cellular effects.

The activation of the PLC pathway is a hallmark of Gq-protein coupled receptor signaling. In this pathway, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules then go on to activate distinct downstream signaling events.

Induction of Inositol Phosphate Production (InsP2+3)

A direct consequence of the activation of the phospholipase C (PLC) pathway by alpha-Methyl-5-hydroxytryptamine is the increased production of inositol phosphates. Specifically, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC generates inositol 1,4,5-trisphosphate (IP3), which is subsequently metabolized to other inositol phosphates, including inositol 1,4-bisphosphate (InsP2).

Studies have demonstrated that serotonin (5-HT) and its analogs, like α-Me-5-HT, stimulate the accumulation of inositol phosphates in various cell types. For instance, in A7r5 smooth muscle cells, 5-HT leads to an increase in the levels of inositol trisphosphate (InsP3), inositol bisphosphate (InsP2), and inositol monophosphate (InsP1). The production of InsP3 is typically rapid and transient, while InsP1 accumulation occurs in a more sustained, time- and concentration-dependent manner. This effect is mediated through 5-HT2 receptors, as it can be competitively inhibited by specific 5-HT2 antagonists.

The following table summarizes the key molecules involved in the Gq-protein and phospholipase C pathway activated by α-Me-5-HT.

| Molecule | Function |

| alpha-Methyl-5-hydroxytryptamine (α-Me-5-HT) | Agonist for 5-HT2 receptors |

| 5-HT2 Receptor | G-protein coupled receptor |

| Gq-protein | Guanine nucleotide-binding protein that couples the receptor to phospholipase C |

| Phospholipase C (PLC) | Enzyme that hydrolyzes PIP2 |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane phospholipid and substrate for PLC |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger that mobilizes intracellular calcium |

| Inositol 1,4-bisphosphate (InsP2) | A product of IP3 metabolism |

| Diacylglycerol (DAG) | Second messenger that activates protein kinase C |

Modulation of Ion Channel Activity and Neuronal Excitability

Potentiation of NMDA Receptor-Mediated Responses

alpha-Methyl-5-hydroxytryptamine has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor-mediated responses in neurons. This potentiation is a significant aspect of its modulatory role in neuronal excitability. The mechanism underlying this effect involves the activation of 5-HT2 receptors, which then initiates a downstream signaling cascade that ultimately enhances the function of NMDA receptors.

Research indicates that the potentiation of NMDA-induced ion currents by serotonin, an effect mimicked by α-Me-5-HT, is dependent on protein kinase C (PKC). researchgate.net The activation of 5-HT2 receptors leads to phosphoinositide hydrolysis and the subsequent stimulation of PKC. researchgate.net This suggests that PKC-mediated phosphorylation of the NMDA receptor or an associated regulatory protein is a key step in the enhancement of its activity.

In frog motoneurons, the potentiation of NMDA receptor responses by α-Me-5-HT is mediated by 5-HT2B receptors. jneurosci.org This process involves the activation of a G-protein and a subsequent rise in intracellular calcium concentration ([Ca2+]i), which is dependent on the influx of extracellular Ca2+ through L-type Ca2+ channels. jneurosci.org The increased [Ca2+]i, in conjunction with calmodulin, leads to a reduction of the magnesium (Mg2+) block of the NMDA receptor channel, thereby potentiating its response. jneurosci.org

Effects on Action Potential Firing Frequency in Native Neurons

alpha-Methyl-5-hydroxytryptamine, through its action on 5-HT2 receptors, can modulate the firing frequency of action potentials in native neurons. The specific effect, whether an increase or decrease in firing rate, can vary depending on the neuron type and the specific 5-HT receptor subtypes expressed.

In layer V pyramidal neurons of the rat prefrontal cortex, α-methyl-5-HT, acting on 5-HT2A receptors, has been shown to evoke a slow depolarization followed by a period of tonic firing. jneurosci.org This excitatory effect is more pronounced during early postnatal development. jneurosci.org Conversely, in bulbar reticular neurons, α-me-5-HT can mimic both excitatory and inhibitory responses to 5-HT, with excitatory effects prevailing in the gigantocellular reticular nucleus and inhibitory effects being more common in other reticular nuclei. These responses are at least partially mediated by 5-HT2A receptors.

The modulation of firing frequency is a complex process influenced by various downstream effectors of 5-HT2 receptor activation. These can include the modulation of different potassium channels and the enhancement of the hyperpolarization-activated cation current (Ih).

The following table summarizes the effects of α-Me-5-HT on neuronal excitability.

| Parameter | Effect of alpha-Methyl-5-hydroxytryptamine |

| NMDA Receptor-Mediated Responses | Potentiation |

| Motor Neuron Membrane Potential | Depolarization |

| Action Potential Firing Frequency | Can be increased or decreased depending on the neuron type |

Neurotransmitter Release Modulation

Alpha-Methyl-5-hydroxytryptamine maleate (B1232345) demonstrates significant activity in modulating the release of various neurotransmitters, owing to its function as a non-selective serotonin receptor agonist. wikipedia.org Its interactions are particularly notable within the dopaminergic system and extend to other critical neurotransmitter networks.

Regulation of Dopamine Release from Striatal Tissues

Alpha-Methyl-5-hydroxytryptamine has been shown to increase the release of dopamine from the striatum in vivo in a manner that is dose-dependent. caymanchem.comcaymanchem.com The striatum's dopamine release is subject to complex regulation by serotonin, with different 5-HT receptor subtypes exerting distinct, and sometimes opposing, effects. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| 5-HT1A | 42 | - |

| 5-HT1B | 85 | - |

| 5-HT1D | 150 | - |

| 5-HT1E | >10,000 | - |

| 5-HT2A | 4.6 | 794 |

| 5-HT2B | - | 2.98 |

| 5-HT2C | 8.3 | 50.1 |

| Receptor Subtype | Effect on Dopamine Release |

|---|---|

| 5-HT1A | Facilitation |

| 5-HT1B | Facilitation |

| 5-HT2A | Enhancement |

| 5-HT2C | Inhibition |

Implications for Other Neurotransmitter Systems

The influence of alpha-Methyl-5-hydroxytryptamine extends beyond the dopaminergic system, with documented interactions with adrenergic and purinergic signaling pathways.

Adrenergic System: The compound has been identified as a norepinephrine releasing agent. wikipedia.org Furthermore, research in guinea pig tracheal smooth muscle has shown that at concentrations of 10μM and higher, alpha-Methyl-5-hydroxytryptamine activates beta2-adrenoceptors. nih.gov This effect was demonstrated by its induction of a relaxing phase in tracheal rings, which was blocked by the beta-adrenoceptor antagonist propranolol and the selective beta2-adrenoceptor antagonist ICI 118,551. nih.gov

Purinergic System: Studies on rat dorsal root ganglion (DRG) neurons have revealed that alpha-Methyl-5-hydroxytryptamine can inhibit ATP-activated currents (IATP). scielo.br This inhibitory effect was observed to be concentration-dependent, with the peak inhibition occurring at a concentration of 10⁻⁷ mol/L. scielo.br The inhibition of IATP by alpha-Methyl-5-hydroxytryptamine could be reversed by the 5-HT2 receptor antagonist, cyproheptadine, indicating that this interaction is mediated through serotonin receptors. scielo.br

GABAergic System: While direct effects on GABA release have not been detailed, an indirect modulation is plausible. The activation of 5-HT2C receptors can enhance GABAergic inhibition in the substantia nigra, which in turn can influence dopamine release in the neostriatum. frontiersin.org As an agonist at these receptors, alpha-Methyl-5-hydroxytryptamine could potentially engage this pathway, contributing to its complex effects on the nigrostriatal system.

Preclinical Pharmacological Applications in Research Models

Central Nervous System (CNS) Research Models

The compound alpha-Methyl-5-hydroxytryptamine maleate (B1232345) has been utilized in preclinical research to investigate the neurobiological underpinnings of maternal aggression in rodent models. Studies have focused on how the activation of specific serotonin (B10506) receptor subtypes in various brain regions can modulate the intensity and frequency of aggressive behaviors exhibited by lactating females towards intruders. This research is crucial for understanding the complex interplay of neurotransmitter systems in regulating social behaviors.

The expression of maternal aggression is a natural and adaptive behavior in many species, serving to protect offspring from potential threats. However, the intensity of this aggression can be modulated by various neurochemical factors. Research using alpha-Methyl-5-hydroxytryptamine maleate has helped to elucidate the role of 5-HT2A/2C receptors in this process, demonstrating that the effects are highly dependent on the specific brain region being targeted.

The effects of this compound on maternal aggression are not uniform across the brain; instead, they are localized to specific nuclei known to be involved in the regulation of emotional and social behaviors.

Central Amygdaloid Nucleus (CeA): Microinjection of this compound into the central amygdaloid nucleus of lactating rats has been shown to increase maternal aggression. semanticscholar.orgresearchgate.net This effect was observed without concurrent changes in non-aggressive behaviors, suggesting a specific role for 5-HT2A/2C receptor activation in this region in promoting aggressive responses. semanticscholar.orgresearchgate.net It is hypothesized that this increase in aggression may be related to the modulation of fear and anxiety processes within the amygdala. semanticscholar.org

Dorsal Periaqueductal Gray Matter (DPAG): In contrast to the findings in the CeA, microinjection of this compound into the dorsal periaqueductal gray matter has an inhibitory effect on maternal aggressive behavior. nih.govscielo.brplu.mx Studies in lactating Wistar rats demonstrated a significant decrease in the number of bites directed at a male intruder following administration of the compound into the DPAG. nih.govscielo.brplu.mx This suggests that 5-HT2A/2C receptors in the DPAG are involved in a pathway that suppresses aggressive responses.

Medial Preoptic Area (MPOA): The medial preoptic area is another critical region for the regulation of maternal behaviors. However, research has shown that microinjection of this compound at various dilutions into the MPOA of female rats did not significantly alter maternal aggressive behavior. semanticscholar.org This indicates that the 5-HT2A/2C receptors in this specific nucleus may not be directly involved in the modulation of aggressive components of maternal care, or that their role is more complex and not revealed by the experimental paradigms used.

Interactive Data Table: Effects of this compound on Maternal Aggression in Different Brain Regions

| Brain Region | Effect on Maternal Aggression |

| Central Amygdaloid Nucleus | Increase |

| Dorsal Periaqueductal Gray | Decrease |

| Medial Preoptic Area | No significant effect |

This compound has also been investigated for its role in the modulation of pain perception, providing insights into the function of spinal 5-HT2A/2C receptors in different pain states.

In the formalin test, a widely used model of inflammatory pain in rats, intrathecal administration of this compound has been shown to produce significant antinociceptive effects. The formalin test induces a biphasic pain response, with an early, acute phase followed by a later, tonic phase that reflects underlying inflammatory processes. Research has demonstrated that this compound dose-dependently suppresses the number of flinches in both phases of the test. This finding suggests that the activation of spinal 5-HT2A/2C receptors can effectively reduce both acute nociceptive signaling and the persistent pain associated with inflammation.

The efficacy of this compound has also been evaluated in models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats. Neuropathic pain is a chronic and often debilitating condition that arises from damage to the nervous system. In the CCI model, intrathecal administration of this compound was found to attenuate thermal hyperalgesia in a dose-dependent manner. This indicates that the compound can reduce the heightened sensitivity to heat that is a characteristic feature of neuropathic pain. These antinociceptive effects were reversible by pretreatment with a 5-HT2A/2C antagonist, confirming the involvement of these specific receptors in mediating the observed pain relief.

Interactive Data Table: Antinociceptive Effects of this compound in Pain Models

| Pain Model | Behavioral Measure | Effect of this compound |

| Formalin Test (Inflammatory) | Number of Flinches | Dose-dependent suppression |

| Chronic Constriction Injury (Neuropathic) | Thermal Hyperalgesia | Dose-dependent attenuation |

Research into Neurogenesis and Neural Plasticity

The serotonin system is a key regulator of adult hippocampal neurogenesis, a process critical for learning, memory, and mood. frontiersin.orgmdc-berlin.de While direct studies on alpha-methyl-5-hydroxytryptamine are limited, its action as a potent 5-HT2 receptor agonist allows for informed hypotheses based on the known role of these receptors in the neurogenic niche of the dentate gyrus. frontiersin.orgnih.govwikipedia.org

Research indicates that serotonin's influence on neurogenesis is complex, with different receptor subtypes mediating distinct, and sometimes opposing, effects. frontiersin.orgnih.gov Specifically, 5-HT2 receptors are implicated in both the proliferation and differentiation stages. frontiersin.orgnih.gov In vitro studies have shown that 5-HT2 receptors can promote neuronal differentiation of neural precursor cells. frontiersin.org However, their activation may also have effects that counteract the pro-proliferative signals from other serotonin receptors, like the 5-HT1A receptor. frontiersin.orgnih.gov

Therefore, the application of a 5-HT2 agonist like alpha-methyl-5-hydroxytryptamine would be expected to influence the balance of precursor cell fate, potentially fostering an increase in late-stage progenitor cells and their maturation into new neurons. frontiersin.orgnih.gov This is supported by findings that prolonged activation of 5-HT2c receptors can lead to a net increase in adult neurogenesis. frontiersin.orgnih.gov Furthermore, 5-HT2A receptor agonists have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) mRNA in the hippocampus, a key regulator of neuroplasticity and neurogenesis. usf.edu

The development of the central nervous system involves the precise control of neural precursor cell (NPC) proliferation and differentiation, processes that are modulated by various neurotransmitters, including serotonin. frontiersin.org Serotonin itself has been shown to act as a growth-modulating factor for NPCs. nih.govwikipedia.org The effects are mediated through a variety of its receptors expressed on these cells.

Based on its pharmacology as a 5-HT2 receptor agonist, alpha-methyl-5-hydroxytryptamine is expected to engage the signaling pathways that influence NPC behavior. wikipedia.org Research has demonstrated that 5-HT2 receptors play a role in promoting the neuronal differentiation of precursor cells. frontiersin.org In studies on oligodendrocyte progenitor cells (OPCs), another type of neural precursor, serotonin was found to inhibit proliferation and commit the cells toward differentiation into mature oligodendrocytes, an effect mediated in part through Protein Kinase C (PKC) activation, a downstream effector of 5-HT2 receptor signaling. nih.gov

The activation of 5-HT2 receptors can stimulate the phospholipase C pathway, leading to intracellular changes that influence gene expression related to cell fate. researchgate.net Therefore, in research models, alpha-methyl-5-hydroxytryptamine could be used to explore how selective 5-HT2 receptor activation directs the differentiation of NPCs away from self-renewal and toward a specific neuronal or glial lineage.

Exploration of Neurosecretion and Hormonal Regulation

Serotonin is a significant modulator of the hypothalamic-pituitary-gonadal axis, partly through its direct action on Gonadotropin-Releasing Hormone (GnRH) neurons. nih.govoup.com These neurons express several serotonin receptor subtypes, and their activation can either inhibit or excite the neuron, thereby controlling GnRH secretion. nih.govoup.com

Research using electrophysiology in mice has shown that serotonin exerts a biphasic action on GnRH neurons: a fast, inhibitory phase mediated by 5-HT1A receptors, and a slower, excitatory phase mediated by 5-HT2A receptors. nih.govoup.comovid.com As a potent 5-HT2A/2C receptor agonist, alpha-methyl-5-hydroxytryptamine selectively triggers this excitatory component. wikipedia.org Activation of the Gq-coupled 5-HT2C receptor in immortalized GnRH neurons has been shown to increase the firing rate of spontaneous action potentials, stimulate inositol phosphate production, and cause an increase in GnRH release. nih.gov

Therefore, alpha-methyl-5-hydroxytryptamine serves as a valuable research tool to isolate and study the excitatory serotonergic inputs to the GnRH system. Its application can help delineate how 5-HT2 receptor signaling, which is dependent on Protein Kinase C, contributes to the regulation of the pulsatile release of GnRH, a critical factor for reproductive function. nih.govoup.com Interestingly, other studies have shown that 5-HT2 receptor agonists like alpha-methyl-5-hydroxytryptamine can also block N-methyl-D-aspartate (NMDA)-stimulated luteinizing hormone (LH) secretion in prepubertal rats, indicating complex interactions between neurotransmitter systems in the control of gonadotropin release. researchgate.net

Excitability of Basolateral Amygdala Principal Neurons

The basolateral amygdala (BLA) is a key brain region for processing fear and anxiety, and its activity is tightly controlled by a network of local inhibitory GABAergic interneurons. nih.govd-nb.info Serotonin powerfully modulates this circuitry, and alpha-methyl-5-hydroxytryptamine has been used specifically to probe the role of 5-HT2 receptors in this process. nih.gov

The principal (or projection) neurons of the BLA are primarily regulated by inhibitory inputs from these interneurons. nih.gov Research has shown that serotonin, acting via 5-HT2A receptors, enhances the excitability of a specific population of these interneurons. nih.govnih.gov A study in rat BLA slices demonstrated that alpha-methyl-5-hydroxytryptamine dramatically enhanced the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) recorded from principal neurons. nih.gov This effect indicates an increased release of GABA from the presynaptic interneurons.

This finding was confirmed to be mediated by 5-HT2A receptors, as the effect was blocked by selective 5-HT2A antagonists. nih.gov Immunofluorescence labeling further revealed that 5-HT2A receptors are primarily localized on parvalbumin-containing BLA interneurons. nih.gov Therefore, by activating 5-HT2A receptors on these interneurons, alpha-methyl-5-hydroxytryptamine increases their GABAergic output, which in turn suppresses the excitability of the principal neurons. nih.govnih.gov This mechanism highlights a pathway through which serotonin can reduce BLA output, a potentially significant factor in the modulation of anxiety-related behaviors.

| Cell Type | Receptor Targeted | Effect of alpha-Methyl-5-hydroxytryptamine | Net Effect on Principal Neuron |

|---|---|---|---|

| Parvalbumin-containing Interneuron | 5-HT2A nih.gov | Increased excitability and GABA release nih.gov | Suppressed excitability due to enhanced GABAergic inhibition nih.govnih.gov |

| Principal Neuron (postsynaptic) | GABA-A Receptor | Increased spontaneous inhibitory postsynaptic currents (sIPSCs) nih.gov |

Advanced Research Methodologies and Techniques Utilizing Alpha Methyl 5 Hydroxytryptamine Maleate

In Vitro Experimental Paradigms

In vitro methodologies are fundamental for characterizing the molecular and cellular effects of alpha-methyl-5-hydroxytryptamine maleate (B1232345). These techniques allow for the precise study of its interactions with specific receptors and the resulting downstream signaling cascades in controlled environments.

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are employed to determine the affinity of alpha-methyl-5-hydroxytryptamine for various receptor subtypes. In these competitive binding experiments, the compound is tested for its ability to displace a radiolabeled ligand from a specific receptor target. The affinity is typically expressed as the inhibition constant (Ki) or as pKi (-log Ki).

Studies using human recombinant 5-HT receptors have shown that alpha-methyl-5-hydroxytryptamine has a high affinity for several receptor subtypes. For instance, it demonstrates high affinity for the 5-HT2A and 5-HT2C receptors, with Ki values of 4.6 nM and 8.3 nM, respectively. It is also characterized as a selective agonist for the 5-HT2B receptor. tocris.com Further research has detailed its binding profile across a wider range of serotonin (B10506) receptors, confirming its selectivity for 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT1D receptors over the 5-HT1E subtype. wikipedia.orgcaymanchem.com

| Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (pKi) | Reference |

|---|---|---|---|

| 5-HT1A | 42 nM | - | caymanchem.com |

| 5-HT1B | 85 nM | - | caymanchem.com |

| 5-HT1C | 150 nM | - | caymanchem.com |

| 5-HT1D | 150 nM | - | caymanchem.com |

| 5-HT1E | >10,000 nM | - | wikipedia.orgcaymanchem.com |

| 5-HT2A | 4.6 nM | 6.1 | tocris.com |

| 5-HT2B | - | 8.4 | tocris.com |

| 5-HT2C | 8.3 nM | 7.3 | tocris.com |

Functional Cell-Based Assays (e.g., Calcium Flux, cAMP Production)

Functional assays measure the cellular response following receptor activation by an agonist. These assays are crucial for determining the potency and efficacy of a compound. For G-protein coupled receptors like the 5-HT2 family, common readouts include the mobilization of intracellular calcium (calcium flux) and the production or inhibition of cyclic AMP (cAMP).

Alpha-methyl-5-hydroxytryptamine is selective for 5-HT2B and 5-HT2C receptors over 5-HT2A receptors in functional assays. caymanchem.com Its potency, measured as the half-maximal effective concentration (EC50), highlights this selectivity. caymanchem.com In studies using noninvasive, self-referencing calcium electrodes, the parent compound 5-hydroxytryptamine has been shown to cause a net Ca2+ efflux in isolated ventricular trabeculae, a process linked to Ca2+ influx through L-type channels and release from the sarcoplasmic reticulum. nih.gov Similarly, assays measuring cAMP production are used to study receptors negatively coupled to adenylate cyclase, such as the 5-HT1A receptor, where agonists inhibit cAMP formation. nih.gov

| Receptor Subtype | Functional Potency (EC50) | Reference |

|---|---|---|

| 5-HT2A | 794 nM | caymanchem.com |

| 5-HT2B | 2.98 nM | caymanchem.com |

| 5-HT2C | 50.1 nM | caymanchem.com |

Isolated Organ and Tissue Bath Preparations

Isolated organ and tissue bath preparations allow researchers to study the physiological effects of a compound on intact tissues. In a study on guinea pig tracheal rings, alpha-methyl-5-hydroxytryptamine induced biphasic responses, consisting of contraction followed by relaxation. nih.gov During contractions induced by histamine, the compound produced a concentration-dependent relaxation. nih.gov This relaxing effect was found to be mediated by the activation of beta2-adrenoceptors at concentrations of 10µM or higher, an important consideration when using this agonist in tissues expressing these receptors. nih.gov Additionally, alpha-methyl-5-hydroxytryptamine has been used in ex vivo frog spinal cord preparations, where it potentiates motor neuron depolarizations induced by NMDA. caymanchem.com

Electrophysiological Recording Techniques (e.g., Patch Clamp, Field Potential Recordings)

Electrophysiological techniques directly measure the electrical properties of cells and tissues, providing insight into how receptor activation alters neuronal excitability and synaptic transmission.

Patch Clamp Recordings: Whole-cell patch clamp experiments have been extensively used to study the effects of alpha-methyl-5-hydroxytryptamine.

Dorsal Root Ganglion (DRG) Neurons: In cultured rat DRG neurons, alpha-methyl-5-hydroxytryptamine inhibited ATP-activated currents in a concentration-dependent manner. scielo.brscielo.br This inhibition was reversible by cyproheptadine, a 5-HT2 receptor antagonist. scielo.brscielo.br

Rostral Ventrolateral Medulla (RVLM) Neurons: In immature rat RVLM neurons, alpha-methyl-5-hydroxytryptamine depolarized the neurons, an effect that was attenuated by the 5-HT2 antagonist ketanserin (B1673593). nih.gov

Tracheal Myocytes: In single guinea pig tracheal myocytes, the compound enhanced membrane K+ currents. This effect was reverted by the beta2-adrenoceptor antagonist ICI 118,551 and propranolol, corroborating the findings from tissue bath experiments. nih.gov

Field Potential Recordings: While specific studies using alpha-methyl-5-hydroxytryptamine with field potential recordings were not detailed in the provided context, this technique is commonly used to assess how serotonin and its agonists modulate synaptic potentials in brain slices. For example, serotonin has been shown to reduce stimulus-evoked extracellular field potentials in the entorhinal cortex, an effect associated with an increase in paired-pulse facilitation, suggesting a presynaptic mechanism. nih.gov

Cell Culture Models for Receptor and Pathway Analysis

Cell culture models are indispensable for dissecting the specific receptors and signaling pathways modulated by alpha-methyl-5-hydroxytryptamine.

Primary Neuronal Cultures: Primary cultures of rat dorsal root ganglion (DRG) neurons have been used for whole-cell patch clamp experiments to investigate the compound's effect on ion channel function. scielo.brscielo.br Similarly, primary cultures of hippocampal and cortical neurons are used to study the impact of 5-HT1A agonists on cAMP production. nih.gov

Transfected Cell Lines: Monoclonal mammalian cell lines that are stably transfected to express specific human recombinant 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are the gold standard for conducting receptor binding and functional assays. nih.gov These models allow for the characterization of a compound's activity at a single, isolated receptor subtype without confounding interactions from other receptors.

In Vivo Experimental Designs in Animal Models

In vivo studies in animal models are essential for understanding the systemic and behavioral effects of alpha-methyl-5-hydroxytryptamine. These experiments provide insights into the compound's integrated physiological actions. In conscious dogs, the compound was found to increase systolic blood pressure and cause a transient increase in heart rate. caymanchem.com In rats, it has been shown to increase the release of dopamine from the striatum in a dose-dependent manner. caymanchem.com These experimental designs often involve techniques like telemetry for cardiovascular monitoring or microdialysis for measuring neurotransmitter levels in specific brain regions to assess the compound's physiological and neurochemical impact in a living organism.

Stereotaxic Microinjection Techniques for Localized Brain Region Studies

Stereotaxic microinjection is a powerful technique that enables the direct administration of neuroactive compounds into specific, deep-brain structures. This method is crucial for differentiating the local effects of a substance from its systemic actions. In the context of serotonergic research, intracranial microinjection has been employed to investigate how the activation of specific serotonin receptor subtypes in distinct brain regions, such as mesocorticolimbic areas, the medial prefrontal cortex, or the septal area, can modulate behaviors like aggression. nih.gov By delivering α-M-5-HT directly to a targeted nucleus, researchers can determine the precise contribution of that brain region's 5-HT2 receptors to a particular behavior or physiological outcome, bypassing the limitations of systemic administration, such as the blood-brain barrier. wikipedia.orgnih.gov

Systemic Administration Methods and Their Experimental Outcomes

Systemic administration involves introducing a compound into the general circulation, typically through intravenous, intraperitoneal, or subcutaneous injection. While this method is less invasive than stereotaxic surgery, its outcomes are influenced by the compound's ability to cross the blood-brain barrier. wikipedia.org Alpha-methyl-5-hydroxytryptamine, due to its chemical properties, has limited ability to penetrate the central nervous system when administered peripherally. wikipedia.org Consequently, its systemic effects are often related to the activation of peripheral serotonin receptors. For instance, peripheral administration in rats was found to reduce food intake, an effect mediated by peripheral 5-HT2 receptors. nih.gov In conscious dogs, systemic administration of α-M-5-HT increased systolic blood pressure, an effect attributed to its action on vascular 5-HT2 receptors. nih.gov Other studies have noted that systemic application can induce biphasic responses in smooth muscle tissues, such as an initial contraction followed by relaxation in guinea pig trachea. nih.gov

Behavioral Phenotyping in Animal Models (e.g., Aggression, Nociception)

Behavioral phenotyping in animal models is a cornerstone of pharmacological research, providing insights into the functional consequences of receptor activation. Alpha-methyl-5-hydroxytryptamine has been utilized in several such models to characterize the role of 5-HT2 receptors in complex behaviors.

Nociception: In rat models of sustained pain, including inflammatory and neuropathic pain, the intrathecal administration of α-M-5-HT produced significant antinociceptive effects. nih.gov In the formalin test, it dose-dependently suppressed paw flinching in both the acute and tonic phases. nih.gov Similarly, in the chronic constriction injury (CCI) model of neuropathic pain, it attenuated thermal hyperalgesia. nih.gov

Aggression: Studies investigating maternal aggression in mice found that α-M-5-HT administration reduced aggressive behaviors without causing general motor impairment. nih.gov

Head-Twitch Response: Unlike some other 5-HT2A receptor agonists, α-M-5-HT did not induce the head-twitch response in rats, a behavioral proxy often used to screen for potential psychedelic effects. wikipedia.org This highlights the compound's specific functional profile.

| Animal Model | Behavior Studied | Key Finding with alpha-Methyl-5-hydroxytryptamine |

| Rat (Formalin Test) | Inflammatory Pain / Nociception | Dose-dependent suppression of flinching behavior nih.gov |

| Rat (Chronic Constriction Injury) | Neuropathic Pain / Nociception | Attenuation of thermal hyperalgesia nih.gov |

| Mouse (Maternal Aggression) | Aggression | Reduction in maternal aggressive behaviors nih.gov |

| Rat | Psychedelic-like Effects | Did not produce the head-twitch response wikipedia.org |

| Rat (Food-Deprived) | Feeding Behavior | Reduced milk consumption when administered peripherally nih.gov |

Physiological Parameter Monitoring in Conscious Animal Models

Monitoring physiological changes in conscious, unrestrained animals provides a clear picture of a compound's real-time effects on autonomic and cardiovascular systems. Research using α-M-5-HT has demonstrated its impact on several physiological parameters. In conscious instrumented dogs, intravenous administration of α-M-5-HT led to a transient increase in both heart rate and systolic blood pressure. nih.gov In other experimental setups, α-M-5-HT has been shown to induce hyperglycemia (an increase in serum glucose levels) in rats. nih.gov In vitro studies on guinea pig tracheal smooth muscle have further detailed its physiological actions, where it induces a biphasic response of contraction followed by relaxation and enhances membrane potassium currents in single myocytes. nih.gov

Application of Selective Antagonists and Receptor Knockout Models

To confirm that the observed effects of an agonist are mediated by a specific receptor, researchers employ selective antagonists and genetic models. These tools are indispensable for delineating the precise mechanisms of action of compounds like α-M-5-HT.

Use of Serotonin Receptor Antagonists to Delineate Agonist Effects

Selective antagonists are compounds that block the action of a specific receptor. Co-administration of an antagonist with an agonist can determine if the agonist's effects are receptor-mediated.

The antinociceptive effects of intrathecally administered α-M-5-HT in rat pain models were completely reversed by pretreatment with ketanserin, a 5-HT2A/2C antagonist. nih.gov This confirms that the pain-reducing effects are mediated through these specific serotonin receptors.

In studies of feeding behavior, the anorectic effect of α-M-5-HT was prevented by the 5-HT2 antagonist ketanserin and the peripherally restricted 5-HT2 antagonist xylamidine. nih.gov

The increase in blood pressure observed in conscious dogs following α-M-5-HT administration was blocked by the 5-HT2 selective antagonist LY53857. nih.gov

Interestingly, research on guinea pig tracheal tissue revealed that while α-M-5-HT is a potent 5-HT2 agonist, its relaxing effects on the smooth muscle were blocked by propranolol, a beta-adrenoceptor antagonist. nih.gov This indicates an unexpected off-target activation of beta-2 adrenoceptors, a finding only made possible by the use of a selective antagonist. nih.gov

Synergy with Genetic Animal Models (e.g., Transgenic, Knockout)

Genetically modified animal models, particularly knockout mice in which a specific gene for a receptor has been deleted, offer an unparalleled level of precision in pharmacological studies. researchgate.net While direct studies administering α-M-5-HT to 5-HT2 receptor knockout mice are not detailed in the provided context, the methodology provides a clear path for validating its mechanism of action.

The synergy of this approach lies in its definitive ability to confirm a drug's target. For example, administering α-M-5-HT to a mouse lacking the 5-HT2B receptor (a 5-HT2B knockout mouse) would be expected to result in a significantly blunted or absent physiological or behavioral response compared to a wild-type control. This would provide conclusive evidence that the 5-HT2B receptor is the primary mediator of the compound's effects. This genetic approach complements the use of pharmacological antagonists and is considered a gold standard for validating drug-receptor interactions in vivo. The extensive use of 5-HT1A receptor knockout mice to study anxiety, for instance, has established a powerful precedent for using such models to dissect the function of specific serotonin receptor subtypes. nih.govnih.gov

Future Directions in Serotonin Research Utilizing Alpha Methyl 5 Hydroxytryptamine Maleate

Elucidating Novel Receptor Subtype Interactions and Biased Agonism

A primary future direction for research involving alpha-methyl-5-hydroxytryptamine maleate (B1232345) is the detailed characterization of its interactions with the full spectrum of serotonin (B10506) receptors and the exploration of biased agonism. While α-Me-5-HT is known as a non-selective agonist, its binding affinity and functional potency vary across different receptor subtypes. wikipedia.orgnih.gov This complex pharmacological profile, once considered a limitation, is now seen as an opportunity to study differential receptor activation and signaling.

The compound displays a mixed affinity for both 5-HT1 and 5-HT2 receptor families. wikipedia.orgnih.gov Notably, it shows a preference for 5-HT2B and 5-HT2C receptors over the 5-HT2A subtype in functional assays. caymanchem.com This inherent selectivity provides a foundation for future studies aimed at understanding the distinct physiological roles of these 5-HT2 subtypes.

| Receptor Subtype | Parameter | Value (nM) | Reference |

|---|---|---|---|

| 5-HT1A | Ki | 42 | nih.govcaymanchem.com |

| 5-HT1B | Ki | 85 | nih.govcaymanchem.com |

| 5-HT1D | Ki | 150 | nih.govcaymanchem.com |

| 5-HT1E | Ki | >10,000 | nih.govcaymanchem.com |

| 5-HT2A | Ki | 4.6 | abcam.com |

| EC50 | 794 | caymanchem.com | |

| 5-HT2B | pKi | 8.4 (~4 nM) | |

| EC50 | 2.98 | caymanchem.com | |

| 5-HT2C | Ki | 8.3 | abcam.com |

| EC50 | 50.1 | caymanchem.com |

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize specific receptor conformations, preferentially activating certain downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) over others. nih.gov This phenomenon is a frontier in G protein-coupled receptor (GPCR) pharmacology. nih.gov Future research should investigate whether α-Me-5-HT acts as a biased agonist at any of the 5-HT receptors it targets. Such studies could reveal how it elicits specific cellular responses and would pave the way for designing new molecules with more refined therapeutic effects. nih.govresearchgate.net Furthermore, characterizing its known off-target activities, such as norepinephrine release and interaction with β2-adrenoceptors at high concentrations, will be crucial for accurately interpreting experimental outcomes. wikipedia.orgnih.gov

Advanced Structural Biology and Ligand-Receptor Docking Studies

The growing availability of high-resolution structures of GPCRs, including several serotonin receptor subtypes, has revolutionized molecular pharmacology. nih.govcam.ac.uk Techniques like cryo-electron microscopy (cryo-EM) are providing unprecedented insights into the architecture of these receptors and how they engage with ligands and intracellular signaling proteins. cam.ac.ukwikipedia.org

A significant future application of α-Me-5-HT lies in its use as a probe in advanced structural and computational studies. Researchers can perform ligand-receptor docking simulations using existing or newly generated homology models of 5-HT receptors. nih.govresearchgate.net By docking α-Me-5-HT into the binding pockets of various subtypes, scientists can generate hypotheses about the molecular interactions that determine its binding affinity and functional selectivity. nih.gov For example, computational studies could illuminate the structural basis for its higher potency at 5-HT2B receptors compared to 5-HT2A receptors, potentially highlighting key amino acid residues that interact with the compound's alpha-methyl group. These in silico findings, validated by site-directed mutagenesis, will be instrumental in understanding the principles of ligand recognition and activation across the entire 5-HT receptor family. nih.gov

Development of Next-Generation Serotonergic Research Tools

While α-Me-5-HT is a foundational research tool, its utility is hampered by certain properties, namely its broad receptor profile and poor ability to cross the blood-brain barrier. wikipedia.orgwikipedia.org Its chemical structure, however, serves as an excellent scaffold for the rational design of next-generation serotonergic probes.

Future research will focus on synthetic chemistry efforts to modify the α-Me-5-HT molecule to create derivatives with improved properties. The goals of this research will be to:

Enhance Subtype Selectivity: By leveraging insights from structural biology and docking studies, chemists can modify the molecule to increase its affinity for a single receptor subtype (e.g., 5-HT2B) while reducing its activity at others.

Introduce Biased Agonism: Specific modifications could be made to promote desired signaling outcomes, creating tools that can selectively activate one intracellular pathway. The development of such biased agonists is a key goal for creating therapeutics with fewer side effects.

Improve Pharmacokinetics: The development of prodrugs, such as α-methyl-5-hydroxytryptophan (α-Me-5-HTP), which can enter the central nervous system and then be converted to α-Me-5-HT, demonstrates a successful strategy to overcome pharmacokinetic limitations. wikipedia.org Further work could refine this approach or alter the core molecule to improve brain penetrance directly.

Applications in Understanding Complex Biological Systems and Pathophysiological Mechanisms

The serotonin system is implicated in a vast array of physiological processes and disease states, including cardiovascular regulation, gastrointestinal function, mood disorders, and metabolic diseases. nih.govmdpi.com The unique pharmacological profile of α-Me-5-HT makes it a valuable tool for dissecting these complex systems.

Past research has utilized α-Me-5-HT to demonstrate serotonergic influence on dopamine release, NMDA receptor potentiation, and cardiovascular responses. caymanchem.com Future studies can build on this foundation in more targeted ways. For instance, given its activity at 5-HT2A and 5-HT2B receptors, α-Me-5-HT can be used in preclinical models to investigate the pathophysiology of conditions like medication-overuse headaches or pulmonary hypertension, where these receptors are implicated. tandfonline.com Its ability to displace serotonin from presynaptic terminals also makes it useful for studying the dynamics of neurotransmitter release and reuptake. nih.gov By carefully selecting the experimental model and being mindful of the compound's full receptor profile, researchers can continue to use α-Me-5-HT to probe the role of specific serotonergic pathways in health and disease.

Integration with Multi-Omics Approaches in Preclinical Research

The advent of "multi-omics"—the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding drug action and disease. astrazeneca.combiomedgrid.com A compelling future direction is to combine the pharmacological perturbation of the serotonin system by α-Me-5-HT with multi-omics analysis.

In this paradigm, preclinical models, such as specific cell lines or animal tissues, would be treated with α-Me-5-HT. Subsequently, high-throughput techniques would be used to generate comprehensive datasets of the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics). mdpi.com This approach can:

Uncover Novel Signaling Networks: Reveal the full cascade of molecular events downstream of receptor activation in an unbiased manner.

Identify Biomarkers: Discover potential biomarkers of serotonergic activity or dysfunction.

Generate New Hypotheses: Provide a holistic view of the cellular response to serotonergic stimulation, leading to new, testable hypotheses about the function of specific 5-HT receptors in different biological contexts. nih.gov

By integrating multi-omics with classic pharmacology, the field can move toward a more comprehensive and predictive understanding of the serotonin system's role in physiology and pathology. crownbio.com

Q & A

Basic Research Questions

Q. How can researchers optimize solubility and stability of alpha-methyl-5-hydroxytryptamine maleate for in vitro studies?

- Methodological Answer: Prepare stock solutions at lower concentrations (e.g., 1–10 mM) in distilled water or buffered saline to enhance solubility. Pre-test dilution ratios empirically, as solubility varies with pH and temperature. Avoid repeated freeze-thaw cycles; aliquot and store at -20°C under inert conditions to prevent degradation .

Q. What are the primary serotonin (5-HT) receptor subtypes targeted by this compound?

- Methodological Answer: The compound exhibits high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5, and 5-HT7 receptors based on competitive binding assays. Validate receptor specificity using selective antagonists (e.g., methiothepin for 5-HT1A/B/D) and functional assays (e.g., cAMP inhibition for 5-HT1A) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Avoid airborne particulates via engineering controls (e.g., HEPA filters). Store separately from oxidizing agents. Dispose of waste via authorized hazardous waste facilities, adhering to local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor activation profiles of this compound?

- Methodological Answer: Discrepancies (e.g., partial agonism vs. full agonism) may arise from differences in tissue models or assay conditions. Standardize experimental parameters:

- Use identical cell lines (e.g., HEK-293 transfected with human receptors).

- Control for endogenous receptor expression via knockout models.

- Cross-validate findings with orthogonal methods (e.g., calcium flux vs. GTPγS binding) .

Q. What experimental designs are optimal for evaluating functional selectivity of this compound across 5-HT receptor subtypes?

- Methodological Answer:

- Step 1: Conduct radioligand displacement assays to determine binding affinity (Ki) for each receptor.

- Step 2: Perform functional assays (e.g., ERK phosphorylation for 5-HT1A, IP3 accumulation for 5-HT2B).

- Step 3: Calculate bias factors (ΔΔlog(τ/KA)) to quantify signaling pathway preference .

Q. How can mRNA expression analysis inform tissue-specific effects of this compound?

- Methodological Answer: Use qPCR or RNA-seq to quantify 5-HT receptor mRNA in target tissues (e.g., human colon sections). Normalize data to housekeeping genes (e.g., GAPDH) and correlate with functional responses (e.g., contractility assays in organ baths). Note intersubject variability by sourcing tissues from ≥3 independent donors .

Q. What sustainable synthesis methods are available for producing maleate salts like this compound?

- Methodological Answer: Genetically engineered E. coli strains can synthesize maleate via heterologous pathways. Optimize by:

- Identifying rate-limiting enzymes (e.g., maleate isomerase).

- Fine-tuning fermentation conditions (pH 7.0, 37°C, microaerobic).

- Purifying via ion-exchange chromatography .

Data Contradiction Analysis

Q. Why does this compound induce a "high stance" in behavioral studies but fail to mimic other serotonin-like effects?

- Analysis: The "high stance" (5-HT1A-mediated) may dominate due to higher receptor density in specific brain regions (e.g., dorsal raphe). Other effects (e.g., aggression modulation) require co-activation of 5-HT2A/2C, which this compound lacks. Use region-specific microinjection and receptor knockout models to isolate pathways .

Key Methodological Considerations

- Receptor Profiling: Always include positive controls (e.g., serotonin for full agonism) and negative controls (vehicle-only).

- Tissue Handling: For human tissue studies, obtain ethics approval and validate macroscopic normality via histopathology .

- Synthesis Validation: Confirm maleate salt purity via HPLC (>98%) and NMR (δ 6.3 ppm for maleate protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.